

Monomethyl Octanoate: Application Notes and Protocols for Food Science

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Compound of Interest

Compound Name: Monomethyl octanoate

Cat. No.: B032748

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Abstract

Monomethyl octanoate, also known as methyl octanoate, is a fatty acid methyl ester recognized for its potent fruity and sweet aroma, making it a valuable flavoring agent in the food industry. This document provides detailed application notes and experimental protocols for the effective use and evaluation of **monomethyl octanoate** in food science research and product development. It includes key physicochemical properties, sensory data, regulatory status, and comprehensive methodologies for its analysis and stability assessment.

Introduction

Monomethyl octanoate ($C_9H_{18}O_2$) is a straight-chain saturated fatty acid methyl ester.^[1] It is a colorless to pale yellow liquid with a characteristic powerful, winy, fruity, and orange-like odor and an oily, somewhat orange-like taste.^{[2][3]} Natural sources of **monomethyl octanoate** include fruits like apples, pears, and pineapples, as well as fermented products. In the food industry, it is used as a synthetic flavoring agent to impart or enhance fruity notes in a variety of products, including beverages, candies, baked goods, and ice cream.^[1] Its use is regulated and it is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA number 2728.

Physicochemical Properties

A summary of the key physicochemical properties of **monomethyl octanoate** is presented in Table 1. This data is essential for understanding its behavior in food matrices and during processing.

Table 1: Physicochemical Properties of **Monomethyl Octanoate**

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₈ O ₂	
Molecular Weight	158.24 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor Profile	Powerful, winy, fruity, orange-like	
Taste Profile	Oily, somewhat orange-like	
Boiling Point	192-195 °C	
Melting Point	-40 °C	
Flash Point	82 °C (closed cup)	
Density	0.877 g/mL at 20 °C	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	
CAS Number	111-11-5	
FEMA Number	2728	

Sensory Information and Usage Levels

The sensory characteristics of **monomethyl octanoate** are its most important feature as a flavoring agent. Understanding its detection thresholds and typical usage levels is critical for successful application.

Sensory Thresholds

Table 2: Sensory Thresholds of **Monomethyl Octanoate**

Threshold Type	Medium	Value	Reference(s)
Aroma Threshold	-	~0.1 mg/kg (~100 ppb)	
Taste Threshold	-	20.00 ppm	

Note: A specific odor threshold in water is not readily available in the literature. The provided aroma threshold is a general value.

Recommended Usage Levels

The concentration of **monomethyl octanoate** needs to be carefully managed to achieve the desired flavor profile without introducing off-notes. Typical usage levels in various food categories are summarized in Table 3.

Table 3: Typical Usage Levels of **Monomethyl Octanoate** in Food Products

Food Category	Usage Level (ppm)	Reference(s)
Non-alcoholic beverages	0.02 - 1.0	
Ice cream, ices, etc.	1.0 - 10	
Candy	13	
Baked goods	1.0 - 40	

Experimental Protocols

The following section provides detailed protocols for the sensory evaluation, analytical quantification, and stability testing of **monomethyl octanoate** in food applications.

Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for the descriptive sensory analysis of a beverage flavored with **monomethyl octanoate**.

Objective: To identify and quantify the sensory attributes of **monomethyl octanoate** in a beverage.

Materials:

- Trained sensory panel (8-12 panelists)
- Test beverage with a known concentration of **monomethyl octanoate**
- Control beverage (without added flavor)
- ISO-approved wine glasses with lids
- Odor-free water and unsalted crackers for palate cleansing
- Sensory evaluation software or paper ballots

Procedure:

- Panelist Training: Train panelists on the key aroma and flavor attributes associated with **monomethyl octanoate** (e.g., fruity, orange, waxy, sweet). Develop a consensus lexicon.
- Sample Preparation: Prepare the test and control beverages. The concentration of **monomethyl octanoate** in the test beverage should be within the typical usage range. Present 20 mL of each sample in coded glasses at a controlled temperature (e.g., 10 °C for beverages).
- Evaluation:
 - Panelists should first evaluate the aroma of the samples by sniffing from the covered glass.
 - Next, they should taste the samples, holding them in their mouths for a few seconds to perceive the full flavor profile.
 - Panelists rate the intensity of each attribute on a 15-cm line scale anchored from "not perceptible" to "very strong".

- Palate cleansers should be used between samples.
- Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between the test and control samples.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of **monomethyl octanoate** in a clear beverage using GC-MS.

Objective: To determine the concentration of **monomethyl octanoate** in a beverage sample.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- GC column suitable for flavor analysis (e.g., Zebron ZB-1701)
- **Monomethyl octanoate** analytical standard
- Internal standard (e.g., D4-methanol)
- Anhydrous sodium chloride
- Ethyl acetate (anhydrous)
- GC-MS vials

Procedure:

- Sample Preparation:
 - To 1 mL of the beverage sample in a centrifuge tube, add 10 μ L of the internal standard solution.
 - Add anhydrous sodium chloride until saturation and vortex for 15 seconds.

- Add 500 μ L of anhydrous ethyl acetate and vortex vigorously for 1 minute.
- Centrifuge at 2000 x g for 2 minutes to separate the layers.
- Transfer approximately 200 μ L of the upper ethyl acetate layer to a GC-MS vial.
- GC-MS Analysis:
 - Injector: 250 °C, splitless mode.
 - Oven Program: Hold at 60 °C for 2 min, then ramp to 234 °C at 3 °C/min, then to 260 °C at 5 °C/min, and hold for 10 min.
 - Carrier Gas: Helium at a constant flow of 1.3 mL/min.
 - MS Detector: Electron impact ionization (70 eV), scan range m/z 35-300.
- Quantification:
 - Create a calibration curve using standard solutions of **monomethyl octanoate** of known concentrations.
 - Identify the **monomethyl octanoate** peak in the sample chromatogram based on its retention time and mass spectrum.
 - Quantify the concentration of **monomethyl octanoate** in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Stability Testing

This protocol provides a framework for assessing the stability of **monomethyl octanoate** in a food matrix under accelerated conditions.

Objective: To evaluate the degradation of **monomethyl octanoate** in a food product over time under specific storage conditions.

Materials:

- Food product containing a known initial concentration of **monomethyl octanoate**.

- Environmental chambers with controlled temperature and humidity.
- Analytical equipment for quantification (e.g., GC-MS).

Procedure:

- **Sample Preparation:** Prepare batches of the food product with the target concentration of **monomethyl octanoate**. Package the samples in their final intended packaging.
- **Storage Conditions:** Store the samples in environmental chambers under accelerated conditions (e.g., elevated temperature). A common condition is 35 °C and 75% relative humidity.
- **Time Points:** Define the time points for analysis (e.g., 0, 2, 4, 8, 12 weeks).
- **Analysis:** At each time point, remove a set of samples from the chamber.
 - Conduct quantitative analysis (using the GC-MS protocol in 4.2) to determine the concentration of **monomethyl octanoate** remaining.
 - Optionally, perform sensory evaluation (using the protocol in 4.1) to assess any changes in the flavor profile.
- **Data Analysis:** Plot the concentration of **monomethyl octanoate** versus time. This data can be used to determine the degradation kinetics and estimate the shelf life of the flavor in the product. Notably, the hydrolysis of methyl octanoate is base-catalyzed, with estimated half-lives of 3.3 years at pH 7 and 121 days at pH 8.

Visualizations

Chemical Structure and Properties of Monomethyl Octanoate

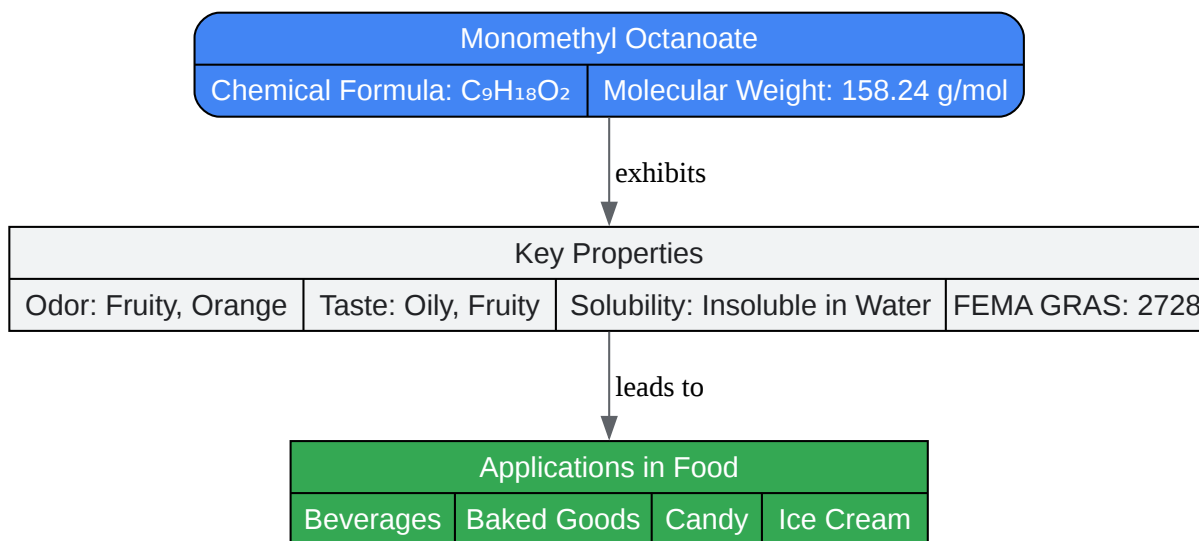


Figure 1: Chemical Structure and Key Properties

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Figure 1: Chemical Structure and Key Properties (Within 100 characters)

Workflow for Flavoring Agent Evaluation

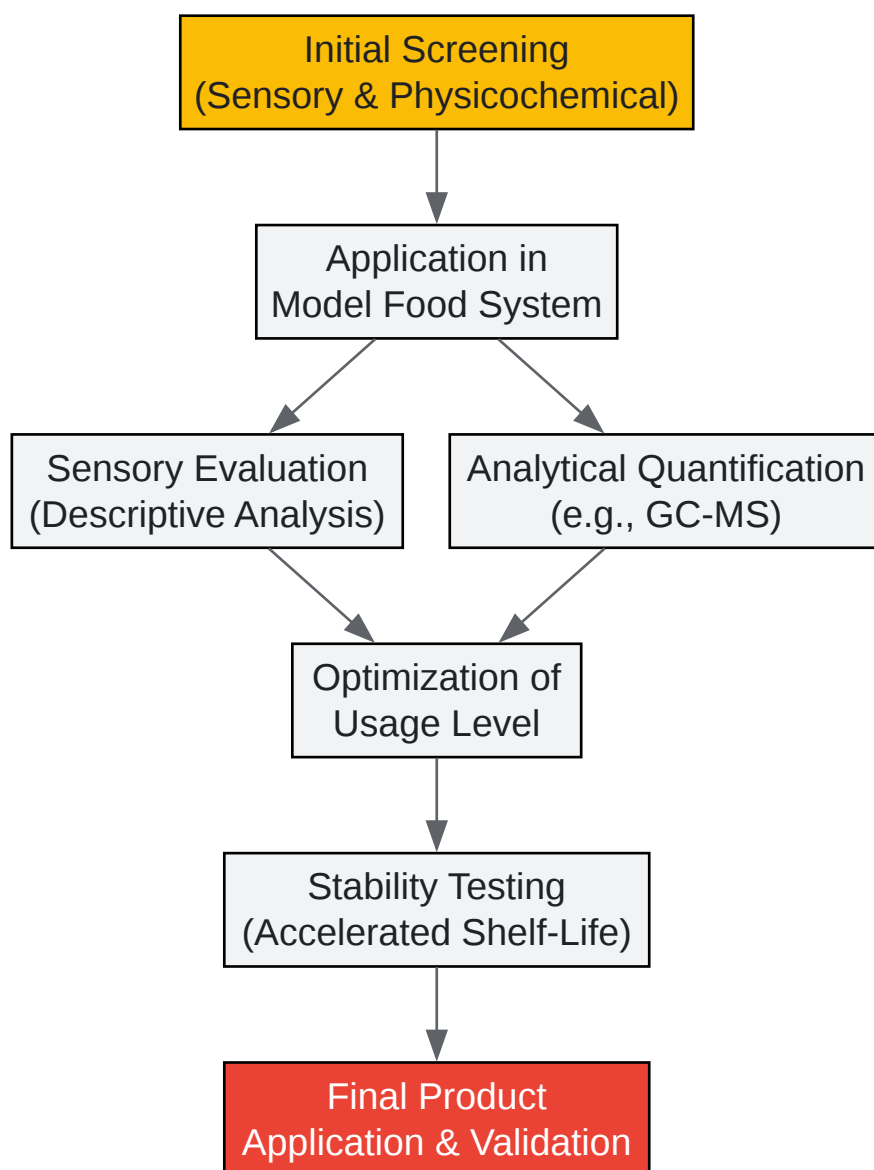


Figure 2: Workflow for Evaluating a New Flavoring Agent

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Figure 2: Workflow for Evaluating a New Flavoring Agent (Within 100 characters)

Conclusion

Monomethyl octanoate is a versatile and effective flavoring agent for imparting fruity and sweet notes in a wide range of food products. Its successful application relies on a thorough understanding of its physicochemical properties, sensory characteristics, and stability in different food matrices. The protocols provided in this document offer a comprehensive framework for the evaluation and utilization of **monomethyl octanoate**, enabling researchers

and product developers to optimize its use and ensure the quality and consistency of flavored food products.

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References

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- To cite this document: BenchChem. [Monomethyl Octanoate: Application Notes and Protocols for Food Science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032748#monomethyl-octanoate-as-a-flavoring-agent-in-food-science]

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